molecular formula C14H17BO2 B8067214 2-(2-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B8067214
M. Wt: 228.10 g/mol
InChI Key: CBSHFDBKCTUYNY-UHFFFAOYSA-N
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Description

2-(2-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to an ethynyl-substituted phenyl group. The unique structure of this compound makes it a valuable intermediate in various synthetic applications, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-ethynylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the boron center. The general reaction scheme is as follows:

2-Ethynylphenylboronic acid+PinacolThis compound+Water\text{2-Ethynylphenylboronic acid} + \text{Pinacol} \rightarrow \text{this compound} + \text{Water} 2-Ethynylphenylboronic acid+Pinacol→this compound+Water

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts, such as palladium or copper, can also enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phenylacetic acid derivatives.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

    Substitution: The boron center can participate in Suzuki-Miyaura cross-coupling reactions, forming new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Palladium catalysts and bases such as potassium carbonate are typically employed in Suzuki-Miyaura reactions.

Major Products

    Oxidation: Phenylacetic acid derivatives.

    Reduction: Ethyl-substituted phenyl derivatives.

    Substitution: Various biaryl compounds.

Scientific Research Applications

2-(2-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

    Biology: The compound can be used to label biomolecules for imaging and tracking purposes.

    Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-(2-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its ability to participate in cross-coupling reactions. The boron center in the dioxaborolane ring can form a complex with a palladium catalyst, facilitating the transfer of the ethynylphenyl group to a halide substrate. This process involves the formation of a palladium-boron intermediate, followed by reductive elimination to form the final product.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Lacks the ethynyl group and dioxaborolane ring, making it less versatile in cross-coupling reactions.

    4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane: Similar structure but with different substituents, affecting its reactivity and applications.

    2-(2-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains a bromine atom instead of an ethynyl group, leading to different reactivity patterns.

Uniqueness

The presence of both the ethynyl group and the dioxaborolane ring in 2-(2-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane makes it uniquely suited for a variety of synthetic applications, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. Its structure allows for greater versatility and reactivity compared to similar compounds.

Properties

IUPAC Name

2-(2-ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BO2/c1-6-11-9-7-8-10-12(11)15-16-13(2,3)14(4,5)17-15/h1,7-10H,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBSHFDBKCTUYNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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